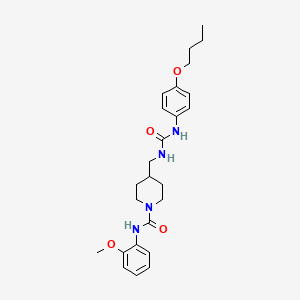
4-((3-(4-butoxyphenyl)ureido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-(4-butoxyphenyl)ureido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C25H34N4O4 and its molecular weight is 454.571. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-((3-(4-butoxyphenyl)ureido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
This compound features a piperidine ring substituted with various functional groups, including a butoxyphenyl group and a methoxyphenyl group, which are critical for its biological activity. The synthesis typically involves multi-step reactions that include the formation of the piperidine core followed by the introduction of the ureido and aromatic substituents.
Anticancer Activity
Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has not been extensively studied in this context; however, its structural analogs have shown promising results in inhibiting tumor growth.
Antimicrobial Properties
Piperidine derivatives are known for their antimicrobial activity. In vitro studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the butoxyphenyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes.
| Compound | Target Bacteria | Activity (MIC µg/mL) |
|---|---|---|
| Analog 1 | S. aureus | 32 |
| Analog 2 | E. coli | 64 |
| Target Compound | S. aureus | TBD |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Piperidine derivatives are known to act as inhibitors of various enzymes, including acetylcholinesterase (AChE) and urease. Enzyme inhibition studies could reveal whether this specific compound exhibits similar properties.
Case Studies and Research Findings
- Study on Piperidine Derivatives : A study evaluated a series of piperidine derivatives for their AChE inhibitory activity, revealing that certain substitutions significantly enhanced potency. The findings suggest that modifications to the piperidine ring can lead to compounds with improved pharmacological profiles .
- Antimicrobial Screening : Another investigation focused on synthesizing piperidine-based compounds and assessing their antibacterial properties against multiple strains. The results indicated that structural variations influenced antimicrobial efficacy, supporting further exploration of similar compounds .
- Docking Studies : Computational docking studies have been employed to predict how well this compound binds to target proteins involved in disease pathways. These studies provide insights into potential mechanisms of action and guide future modifications for enhanced activity .
Propriétés
IUPAC Name |
4-[[(4-butoxyphenyl)carbamoylamino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O4/c1-3-4-17-33-21-11-9-20(10-12-21)27-24(30)26-18-19-13-15-29(16-14-19)25(31)28-22-7-5-6-8-23(22)32-2/h5-12,19H,3-4,13-18H2,1-2H3,(H,28,31)(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWSNAVQXVNLDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














